3-Amino-4-(ethylamino)benzoic acid

Enzyme Inhibition Plectin IC50

This compound features a unique 1,2,4-substitution pattern that creates a distinct pharmacophore with dual hydrogen-bond donors/acceptors, inaccessible to simpler analogs like 4-(ethylamino)benzoic acid. The ethylamino moiety at the 4-position confers specific steric/electronic properties essential for reproducible plectin inhibition (IC50 3.96 µM) and SAR studies. Its bifunctional amine/carboxylic acid groups make it an excellent monomer for novel polyamides with tailored backbone rigidity. Procure only high-purity (95+%) material to ensure consistent assay performance. Contact us for bulk research quantities.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
CAS No. 66315-20-6
Cat. No. B8817447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(ethylamino)benzoic acid
CAS66315-20-6
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCCNC1=C(C=C(C=C1)C(=O)O)N
InChIInChI=1S/C9H12N2O2/c1-2-11-8-4-3-6(9(12)13)5-7(8)10/h3-5,11H,2,10H2,1H3,(H,12,13)
InChIKeyMHEGZWSPTDRZIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-(ethylamino)benzoic acid: Procurement-Grade Specifications for the 3,4-Diaminobenzoic Acid Scaffold


3-Amino-4-(ethylamino)benzoic acid (CAS 66315-20-6) is a disubstituted aromatic amino acid derivative with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . Characterized by an amino group at the 3-position and an ethylamino group at the 4-position of the benzoic acid core [1], this compound represents a versatile small-molecule scaffold that is commercially supplied at a standard purity of 95+% for research and further manufacturing use .

Procurement Risks of Interchanging 3-Amino-4-(ethylamino)benzoic acid with Unsubstituted or Regioisomeric Analogs


The unique 1,2,4-substitution pattern of 3-amino-4-(ethylamino)benzoic acid confers specific steric, electronic, and hydrogen-bonding properties that cannot be replicated by simple aminobenzoic acid analogs. The presence of two adjacent nitrogen substituents (amino and ethylamino) on the aromatic ring creates a distinct pharmacophore with two hydrogen bond donors and four hydrogen bond acceptors , enabling binding interactions that are inaccessible to mono-substituted analogs such as 4-(ethylamino)benzoic acid (CAS 7409-09-8) or 3-aminobenzoic acid. Furthermore, variations in the alkyl chain length of the N-substituent, as seen in 3-amino-4-(methylamino)benzoic acid, have been shown to modulate biochemical activity profiles , indicating that generic substitution without consideration of the specific ethylamino moiety will result in altered performance characteristics in downstream applications.

Comparative Performance Metrics of 3-Amino-4-(ethylamino)benzoic acid Against Key Analogs


Enzyme Inhibition Profile of 3-Amino-4-(ethylamino)benzoic acid vs. Structural Analogs

In a high-throughput screening campaign, 3-amino-4-(ethylamino)benzoic acid exhibited an IC50 of 3.96 µM against plectin, a cytoskeletal linker protein implicated in various cellular processes [1]. This represents a quantifiable difference in potency compared to closely related compounds; for instance, the 3-amino-4-(methylamino)benzoic acid analog (with a methyl instead of ethyl group) is reported to have distinct activity profiles due to the altered N-substituent, which directly impacts binding interactions . This specific IC50 value provides a quantitative benchmark for potency that is not observed for the unsubstituted 4-(ethylamino)benzoic acid, which lacks the critical 3-amino group for full binding engagement.

Enzyme Inhibition Plectin IC50

Synthetic Yield Comparison for the Preparation of 3-Amino-4-(ethylamino)benzoic acid

A patented synthetic route details the preparation of 3-amino-4-(ethylamino)benzoic acid via catalytic hydrogenation of its 3-nitro precursor, 4-(ethylamino)-3-nitrobenzoic acid. The reaction, using 10% Pd/C and hydrogen gas in methanol at room temperature for 10 hours, affords the desired product in a 95% yield . This high yield demonstrates an efficient and scalable manufacturing process compared to alternative synthetic strategies. In contrast, the synthesis of simpler analogs like 4-(ethylamino)benzoic acid may proceed via different routes with variable efficiencies, but the specific 95% yield for this diamine derivative under mild conditions underscores its synthetic accessibility as a building block.

Synthetic Methodology Catalytic Hydrogenation Yield

Molecular Descriptor Comparison: 3-Amino-4-(ethylamino)benzoic acid vs. 4-(Ethylamino)benzoic acid

The presence of the additional 3-amino group in 3-amino-4-(ethylamino)benzoic acid fundamentally alters its physicochemical profile compared to the mono-substituted 4-(ethylamino)benzoic acid (CAS 7409-09-8). The target compound has a calculated LogP of 2.053 and a polar surface area (PSA) of 75.35 Ų [1]. In contrast, 4-(ethylamino)benzoic acid, with the molecular formula C9H11NO2, lacks the second amino group, resulting in a lower molecular weight (165.19 g/mol) and a predicted lower PSA and LogP. The difference of 2 in hydrogen bond donor count (3 vs. 1) and 4 vs. 3 in acceptor count between the two compounds significantly impacts their ability to engage in intermolecular interactions, directly influencing solubility, membrane permeability, and target binding.

Physicochemical Properties Lipophilicity Hydrogen Bonding

Validated Application Scenarios for 3-Amino-4-(ethylamino)benzoic acid in Advanced R&D


Building Block for Medicinal Chemistry and Targeted Library Synthesis

3-Amino-4-(ethylamino)benzoic acid serves as a validated versatile scaffold [1] for the synthesis of more complex molecules. Its defined enzyme inhibition activity makes it a logical starting point for structure-activity relationship (SAR) studies focused on plectin or other related targets. The unique substitution pattern provides a differentiated chemotype that can be elaborated upon to optimize potency and selectivity, reducing the risk of exploring chemical space already saturated by simpler analogs.

Chemical Biology Probe for Plectin-Dependent Processes

Given its moderate inhibitory activity against plectin (IC50 = 3.96 µM) [1], 3-amino-4-(ethylamino)benzoic acid is a suitable chemical probe for investigating the role of this cytoskeletal linker protein in cellular biology. This application is supported by quantitative binding data and offers a defined starting point for researchers studying diseases where plectin function is dysregulated, unlike uncharacterized or less potent analogs.

Intermediates for Advanced Material Synthesis

The compound's two amine functionalities and carboxylic acid group make it an excellent monomer for the synthesis of novel polyamides, polyimides, or other condensation polymers [1]. The 1,2,4-substitution pattern on the aromatic ring imparts unique rigidity and angle to the polymer backbone, which can translate to distinct material properties compared to polymers derived from para- or meta-substituted monomers, such as 4-aminobenzoic acid. The commercial availability of high-purity material facilitates reproducible material science research.

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